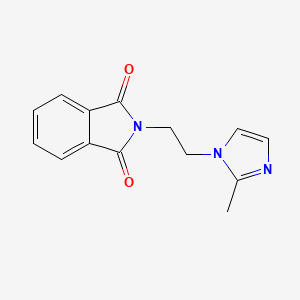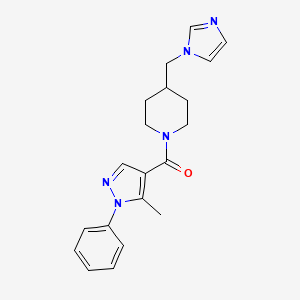![molecular formula C20H24N2O2 B2932550 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone CAS No. 2380033-38-3](/img/structure/B2932550.png)
2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone, also known as MPPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPPE is a piperidine derivative that has been found to exhibit a range of interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone involves its binding to the dopamine transporter. 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone binds to the transporter with high affinity and can inhibit the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synapse, which can affect a range of physiological and behavioral processes.
Biochemical and Physiological Effects:
2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its effects on dopamine levels, 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been found to modulate the activity of other neurotransmitter systems, including norepinephrine and serotonin. 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has also been found to affect the activity of ion channels and receptors, which can have a range of physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain in large quantities. 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone also exhibits a range of interesting biochemical and physiological effects, which makes it a useful tool for studying the nervous system. However, there are also some limitations to the use of 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone in lab experiments. For example, 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been found to exhibit some toxicity in certain cell lines, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone. One potential direction is the development of 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone analogs that exhibit improved selectivity and potency for the dopamine transporter. Another potential direction is the use of 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone in the study of neurological disorders such as Parkinson's disease and depression. Finally, the use of 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone in the development of new drugs for the treatment of these disorders is also an area of future research.
Synthesemethoden
2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone can be synthesized using a two-step process. The first step involves the reaction of 3-(pyridin-4-yloxymethyl)piperidine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and 1,2-dibromoethane to obtain the final product, 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone. This synthesis method has been well-established and has been used to produce 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone in large quantities for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been studied extensively for its potential applications in scientific research. One of the most promising applications of 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone is in the field of neuroscience. 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been found to bind to the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. By binding to this transporter, 2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone can modulate dopamine levels and affect a range of physiological and behavioral processes.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-4-2-5-17(12-16)13-20(23)22-11-3-6-18(14-22)15-24-19-7-9-21-10-8-19/h2,4-5,7-10,12,18H,3,6,11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRRDMBNDCBVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,5R)-6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2932480.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2932481.png)
![4-Methyl-5-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2,5-dihydro-1,3-thiazol-2-imine](/img/structure/B2932482.png)
![3-((5-(isopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2932483.png)
![2-(2-(azepan-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2932486.png)
![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932487.png)
![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2932488.png)
